N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-chlorophenoxy)acetamide N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-chlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 861121-99-5
VCID: VC0356472
InChI: InChI=1S/C25H23ClN4O2/c26-19-6-9-21(10-7-19)32-17-25(31)27-20-8-11-23-22(14-20)28-24-16-29(12-13-30(23)24)15-18-4-2-1-3-5-18/h1-11,14H,12-13,15-17H2,(H,27,31)
SMILES: C1CN2C(=NC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)CN1CC5=CC=CC=C5
Molecular Formula: C25H23ClN4O2
Molecular Weight: 446.9g/mol

N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-chlorophenoxy)acetamide

CAS No.: 861121-99-5

Main Products

VCID: VC0356472

Molecular Formula: C25H23ClN4O2

Molecular Weight: 446.9g/mol

N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-chlorophenoxy)acetamide - 861121-99-5

CAS No. 861121-99-5
Product Name N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-chlorophenoxy)acetamide
Molecular Formula C25H23ClN4O2
Molecular Weight 446.9g/mol
IUPAC Name N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-2-(4-chlorophenoxy)acetamide
Standard InChI InChI=1S/C25H23ClN4O2/c26-19-6-9-21(10-7-19)32-17-25(31)27-20-8-11-23-22(14-20)28-24-16-29(12-13-30(23)24)15-18-4-2-1-3-5-18/h1-11,14H,12-13,15-17H2,(H,27,31)
Standard InChIKey ZCLHVVZILBPBHU-UHFFFAOYSA-N
SMILES C1CN2C(=NC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)CN1CC5=CC=CC=C5
Canonical SMILES C1CN2C(=NC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)CN1CC5=CC=CC=C5
PubChem Compound 5040594
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator